molecular formula C3H4N2 B134444 Imidazole CAS No. 288-32-4

Imidazole

Cat. No.: B134444
CAS No.: 288-32-4
M. Wt: 68.08 g/mol
InChI Key: RAXXELZNTBOGNW-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C₃H₄N₂. It is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution. This compound is classified as an aromatic heterocycle and is known for its planar five-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is a key structural motif in many natural products, including the amino acid histidine and the related hormone histamine .

Mechanism of Action

Target of Action

Imidazole is a versatile compound that interacts with a variety of targets. It has been found to interact with several enzymes and receptors, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzthis compound phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , and others . These targets play crucial roles in various biochemical processes, contributing to the broad pharmacological spectrum of this compound .

Mode of Action

This compound interacts with its targets through various mechanisms. For instance, it binds to the active site of enzymes via hydrogen bonding, electrostatic interactions, and hydrophobic interactions . The specific mode of action depends on the target and the context of the interaction. The nitrogen atoms in the this compound ring can form weak interactions with a wide range of enzymes and receptors, demonstrating a wide range of biological and pharmacological effects .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a key component in the biosynthesis of histidine and purines . The this compound ring is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . Histidine is most frequently found in the catalytic site of enzymes, highlighting the importance of this compound in these biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives are complex and depend on the specific compound. For instance, this compound antifungals are metabolized in the liver and are substrates and inhibitors of cytochrome P450 (CYP) isoenzymes, which means they are involved in numerous drug–drug interactions . The ADME properties of this compound compounds can greatly impact their bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific targets and pathways involved. For example, this compound derivatives have been found to have antibacterial, antifungal, antituberculosis, antiviral, anticancer, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects . These effects are the result of this compound’s interactions with its targets and its involvement in various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the atmospheric oxidation mechanism of this compound initiated by hydroxyl radicals has been studied, suggesting that environmental conditions can impact the behavior of this compound . Furthermore, the lipophilicity of this compound derivatives, which can be tuned through the introduction of different hydrophobic substituents, has been found to significantly impact their antibacterial activity .

Safety and Hazards

Imidazole may cause severe skin burns and eye damage. It may also damage fertility or the unborn child . It is advised to obtain special instructions before use, not to breathe dust, fume, gas, mist, vapors, and spray, and to use personal protective equipment as required .

Future Directions

Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry. They are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, this compound- and benzthis compound-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This opens up new opportunities for researchers to design future generation novel and potent this compound- and benzthis compound-containing drugs .

Biochemical Analysis

Biochemical Properties

Imidazole plays a crucial role in biochemical reactions. It is a critical component of histidine, an amino acid that is a building block of proteins . Histidine residues in enzymes are often involved in catalytic functions and metal ion binding . This compound acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to have anti-cancer effects in hepatocellular carcinoma (HCC) cell lines by inhibiting the AKT and ERK1/2 signaling pathways . It also inhibits cell proliferation by interacting with DNA through covalent or non-covalent interactions .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a potent inhibitor of ergosterol synthesis, a main membrane lipid of fungi . The N3 of the this compound compound binds to the heme iron atom of ferric cytochrome P450, whereas the N4 of the triazoles bind to the heme group .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a severe, dose-related ulcerative dermatitis occurs in 5%–10% of dogs administered this compound in doses >10 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is connected to the anabolic pathways of histidine and purines through the this compound intermediate 5-aminothis compound-4-carboxamide ribotide (AICAR), which is synthesized in both routes but used only in purine biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues in several ways. For instance, it has been found that the proton transport in this compound is dominated by structural diffusion, and the diffusion constant of the proton defect is approximately 8 times higher than the self-diffusion of the this compound molecules .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. For instance, the putative myristoylation and palmitoylation consensus sequence of NtCPK5, a novel calcium-dependent protein kinase from tobacco, suggests that it could be a membrane-anchoring protein .

Chemical Reactions Analysis

Imidazole undergoes a variety of chemical reactions, including:

Comparison with Similar Compounds

Imidazole is similar to other nitrogen-containing heterocycles, such as:

Properties

IUPAC Name

1H-imidazole
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InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)
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InChI Key

RAXXELZNTBOGNW-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CN1
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Molecular Formula

C3H4N2
Record name IMIDAZOLE
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Related CAS

82370-43-2, 227760-40-9, Array
Record name 1H-Imidazole, homopolymer
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DSSTOX Substance ID

DTXSID2029616
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Molecular Weight

68.08 g/mol
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Physical Description

Liquid, Other Solid, Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

257 °C, 268 °C
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Flash Point

145 °C (293 °F) - closed cup, 145 °C c.c.
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Solubility

Very soluble in water, In water, 241 g/100 g at 20 °C, In water, 2060 g/kg H2O at 19 °C, In water, 663 g/L at 20 °C, Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene, Solubility in water, g/100ml at 20 °C: 63.3 (good)
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Density

Density: 1.0303 g/cu m at 101 °C, Relative density (water = 1): 1.03
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Vapor Density

Relative vapor density (air = 1): 2.35
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Vapor Pressure

0.002 [mmHg], Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C), Vapor pressure, Pa at 20 °C: 0.3
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Color/Form

Monoclinic prisms from benzene, Colorless crystals, Colorless-yellow solid

CAS No.

288-32-4
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Melting Point

89.52 °C, 90.5 °C, 89 °C
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Synthesis routes and methods I

Procedure details

1.6 M nBuLi (66 ml; 45 mmol) is added at −45° C. to a ˜1:1 mixture of 1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole and 1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole (15 g; 43 mmol) in THF (210 ml). After 15 min. at −45° C. the reaction mixture is cooled to −55° C. and pentafluoropyridine (5.1 ml; 47 mmol) is rapidly introduced. The cooling bath is removed, the reaction mixture allowed to warm to −15° C. and poured on water (1 l), which is then acidified with 2N HCl (100 ml). After stirring for 5 min. the mixture is combined with a saturated solution of Na2CO3 and extracted with ethyl acetate three times. The combined organic phases are dried over Na2SO4, filtered and evaporated to dryness rendering the title compound as brownish crystals (16.3 g). Chromatography (SiO2; acetone/hexanes 1:1) yields the title compound together with some unreacted and unprotected imidazole starting material, which could be removed by washing with acetone yielding the title compound (8.7 g; 52.4%).
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1,1-diethoxymethyl)-5-(4-fluorophenyl)-4-(4-pyridinyl)imidazole
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A flask was charged with 3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine (Step C), (560.0 mg, 2 mmol) and CH2Cl2 (10 mL) and placed in an ice bath. To this solution, 1,1-thiocarbonyldiimidazole (463 mg, 2.6 mmol) was added and the reaction was warmed to RT. After 4 h, the solvent was concentrated in vacuo and the residual yellow solid was titrated with acetone to yield the title compound as a 1/1 mixture with imidazole. This mixture was used directly in the next step.
Name
3-(2-pyrrolin-1-yl-ethoxy)-5-trifluoromethyl-phenylamine
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
463 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Reaction of compound 1 with acetyl chloride and base, such as Et3N, Hunig's Base, or imidazole in either acetonitrile or tetrahydrofuran at either room temperature or 45° C. provided compound 1a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Name
triazolium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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0 (± 1) mol
Type
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Synthesis routes and methods V

Procedure details

Stannous chloride dihydrate (55.0 g) was added portionwise to a stirred suspension of 1-(3-methyl-4-nitrophenyl)imidazole (10.0 g) in absolute ethanol (100 cm3). After heating under reflux for 4 hours, the cooled mixture was basified to pH8 with aqueous 2.5M sodium hydroxide solution and filtered. The filtrate was evaporated in vacuo, partitioned between chloroform (100 cm3) and water (50 cm3), and the aqueous phase was further extracted with chloroform (3×50 cm3). The combined and dried (MgSO4) extracts were concentrated in vacuo to give a solid which was recrystallised from ethyl acetate to afford 1-(4-amino-3-methylphenyl)imidazole)imidazole, m.p. 131°-134°, (4.7 g).
[Compound]
Name
Stannous chloride dihydrate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Imidazole
Reactant of Route 2
Imidazole
Reactant of Route 3
Imidazole
Reactant of Route 4
Imidazole
Reactant of Route 5
Imidazole
Reactant of Route 6
Imidazole
Customer
Q & A

ANone: Imidazole antifungal drugs primarily target the enzyme lanosterol demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes. [] By binding to the heme iron atom of CYP51, these drugs inhibit its function, leading to ergosterol depletion and accumulation of toxic sterol precursors. This disrupts membrane integrity, permeability, and fluidity, ultimately causing fungal cell death. []

ANone: While imidazoles primarily target fungal CYP51, they can also interact with mammalian cytochrome P450 enzymes, albeit with lower affinity. [, , ] This interaction can lead to drug-drug interactions and altered metabolism of other medications. [, ] For example, some imidazoles exhibit both polycyclic aromatic hydrocarbon- and phenobarbital-type induction of phase I and phase II drug-metabolizing enzymes in rat liver microsomes. []

ANone: this compound (C3H4N2) is a five-membered planar aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It exists in equilibrium between two tautomers due to the migration of the N-H proton. [] this compound is soluble in water and polar organic solvents, and its derivatives are often characterized by NMR and DFT studies. []

ANone: this compound-rich cross-linked polybenzthis compound (PBI) networks show promise as HT-PEMs for fuel cell applications. [] By cross-linking PBI with 2,2'-bis(chloromethyl)-5,5'-bibenzthis compound (BIM-2Cl), the resulting membranes exhibit improved dimensional and mechanical stability, even at high acid doping levels. [] This enhanced stability, coupled with high proton conductivity, makes these membranes suitable for demanding fuel cell environments.

ANone: this compound derivatives, particularly N-heterocyclic carbenes (NHCs) derived from imidazolium salts, have emerged as powerful organocatalysts in a wide range of organic transformations. [, ] These catalysts often operate through nucleophilic activation of substrates, enabling novel synthetic pathways. For example, NHCs are extensively used in reactions like ring-opening polymerizations, Stetter reactions, and benzoin condensations. []

ANone: Copper complexes, particularly cuprous chloride, with N-methylthis compound (NMI) as a ligand exhibit enhanced catalytic activity in the oxidative carbonylation of methanol to dimethyl carbonate (DMC). [] NMI acts as a multifunctional promoter, increasing cuprous chloride solubility in methanol, inhibiting corrosion in the reaction system, and promoting the catalytic cycle. [] This approach offers a more environmentally friendly method for DMC production.

ANone: Computational studies, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding modes and affinities of this compound-containing molecules with DNA. [, ] For example, studies using aminobenzyl and guanidinium calix[4]arene dimers, containing this compound moieties, have explored their potential as DNA major groove binders. [] These simulations help in understanding the structural features that govern DNA recognition and aid in the rational design of novel DNA-targeting agents.

ANone: Substitutions on the this compound ring significantly impact its biological activity. [, , , , ] The presence of aromatic rings or specific functional groups at the N-1 position often enhances the inhibitory potency against fungal CYP51 and other enzymes. [, ] For instance, bifonazole, with its bulky aromatic substituents, displays potent antifungal activity. [] Conversely, benzimidazoles with aliphatic side chains generally exhibit weaker inhibition. [] These SAR studies are crucial for optimizing the potency and selectivity of this compound-based drugs.

ANone: Studies on 2-aryl benzthis compound derivatives have revealed the significant impact of the 2-aryl substituent on antifouling activity against marine biofilm-forming bacteria. [] Compounds with specific substituents like chlorine or furan demonstrated broad-spectrum antifouling activity against multiple marine fouling species. [] These findings underscore the importance of SAR studies in identifying potent and selective antifouling agents.

ANone: this compound derivatives, particularly those with limited water solubility, may pose challenges in formulation development. [, ] Strategies like co-solvents, surfactants, or cyclodextrin complexation can enhance solubility and bioavailability. [] Additionally, stability under various storage conditions, including temperature, humidity, and light exposure, needs to be carefully evaluated and addressed during formulation optimization.

ANone: this compound antifungals, depending on their structure and formulation, can exhibit variable absorption and distribution profiles. [] While some are well-absorbed orally, others may require topical or intravenous administration. Distribution to various tissues, including the skin, nails, and systemic circulation, is crucial for their efficacy. []

ANone: The anticancer activity of this compound derivatives is frequently assessed using in vitro cell-based assays and in vivo animal models. [, ] Cell lines representing different cancer types, such as melanoma (B16F10), are commonly employed in cytotoxicity assays to determine IC50 values. [] Animal models, often xenograft studies where human cancer cells are implanted into immunocompromised mice, help evaluate the in vivo efficacy and safety of promising this compound candidates.

ANone: Studies comparing the effects of Holothuria arenicola extract (SCE) and this compound carboxamide on melanoma cells revealed that SCE exhibited higher cytotoxicity than this compound carboxamide. [] SCE showed an IC50 of 31 µg/mL, while this compound carboxamide had an IC50 of 1600 µg/mL, suggesting a potentially higher efficacy of SCE against melanoma cells. []

ANone: Resistance to this compound antifungals can arise from various mechanisms, including mutations in the target enzyme CYP51, overexpression of drug efflux pumps, and alterations in ergosterol biosynthesis pathways. [] These mechanisms can develop independently or in combination, leading to reduced drug efficacy.

ANone: A variety of analytical techniques are used for characterizing and quantifying this compound compounds. These include:

  • NMR spectroscopy: 1H and 19F NMR are widely used to determine the structure and purity of synthesized this compound derivatives. [, , , ]
  • Mass spectrometry: Coupled with techniques like UPLC (Ultra Performance Liquid Chromatography), mass spectrometry is employed for the identification and quantification of this compound compounds in complex mixtures, such as biological samples. []
  • X-ray crystallography: This technique provides detailed structural information, including bond lengths and angles, for this compound-containing compounds and their complexes. [, , ]
  • UV-Vis Spectroscopy: Utilized for studying the coordination of this compound derivatives to metal centers and investigating their electronic properties. [, ]

ANone: Turbo flow online purification coupled with ultra-performance liquid chromatography-tandem mass spectrometry (TF-UPLC-MS/MS) is a highly sensitive and efficient method for determining trace amounts of this compound pesticide residues in fruits. [] This method allows for the separation, identification, and quantification of multiple this compound pesticides in a single run, ensuring food safety and regulatory compliance.

ANone: Yes, certain this compound derivatives can either induce or inhibit drug-metabolizing enzymes, particularly cytochrome P450 enzymes. [, ] This can lead to drug interactions, altering the metabolism and clearance of co-administered medications. For instance, N-benzylthis compound has been shown to induce cytochrome P450 activity in rat liver microsomes, potentially affecting the metabolism of other drugs. []

ANone: this compound and its derivatives find applications in diverse fields, showcasing their versatility:

  • Medicinal chemistry: Imidazoles are core structures in a wide range of pharmaceuticals, including antifungal, antibacterial, and antitumor agents. [, , , ]
  • Materials science: this compound-containing polymers are investigated for high-temperature proton exchange membranes in fuel cells, highlighting their potential in energy applications. []
  • Catalysis: N-heterocyclic carbenes (NHCs) derived from imidazolium salts have revolutionized organocatalysis, enabling efficient and selective transformations in organic synthesis. [, ]
  • Bioinorganic chemistry: this compound mimics the histidine residue in metalloproteins, aiding in understanding enzymatic mechanisms and designing artificial metalloenzymes. []
  • Supramolecular chemistry: The ability of this compound to form hydrogen bonds and coordinate with metal ions makes it a valuable building block in supramolecular assemblies and metal-organic frameworks (MOFs). [, ]

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